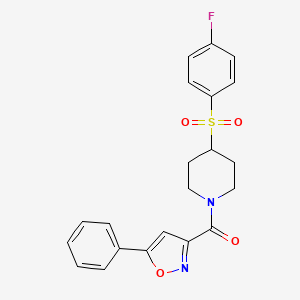
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as FSPPIM, is a chemical compound with potential applications in scientific research.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-((4-Fluorophenyl)sulfonyl)piperidine. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid to form the final product.
Starting Materials
4-fluorobenzenesulfonyl chloride, piperidine, 5-phenylisoxazole-3-carboxylic acid
Reaction
Step 1: React 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form 4-((4-Fluorophenyl)sulfonyl)piperidine., Step 2: React 4-((4-Fluorophenyl)sulfonyl)piperidine with 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone., Step 3: Purify the final product using techniques such as column chromatography or recrystallization.
作用机制
The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that it acts as a selective sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including modulation of ion channels, regulation of calcium signaling, and modulation of neurotransmitter release.
生化和生理效应
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated ion channels, including sodium and potassium channels. It has also been shown to regulate calcium signaling in cells, which is important for various cellular processes, including neurotransmitter release. Additionally, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One advantage of using (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments is its selectivity for the sigma-1 receptor. This allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation is that the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone and its effects on cellular processes. Finally, the development of more selective and potent sigma-1 receptor agonists may lead to the development of new therapeutic agents for various diseases.
科学研究应用
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission. (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone may be used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions.
属性
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-16-6-8-17(9-7-16)29(26,27)18-10-12-24(13-11-18)21(25)19-14-20(28-23-19)15-4-2-1-3-5-15/h1-9,14,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBZGDYRRZJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)
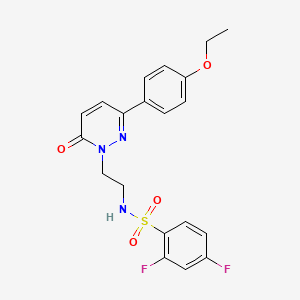
![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)
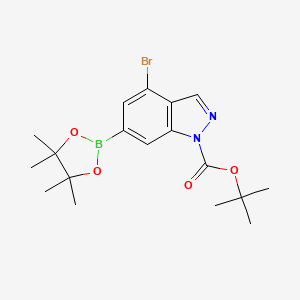

![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)
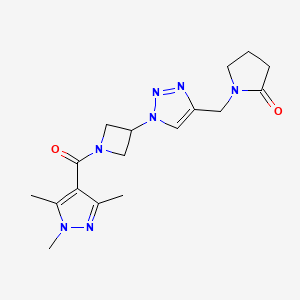
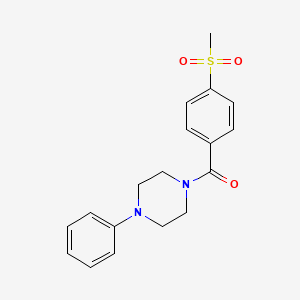
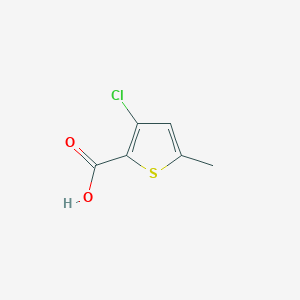
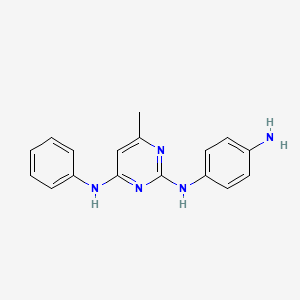
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)